4-Bromo-2-(3-chlorophenoxy)benzaldehyde
Description
Contextualizing the Research Significance of Halogenated Benzaldehydes and Phenoxy-Bridged Aromatic Systems
Halogenated benzaldehydes are derivatives of benzaldehyde (B42025) where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. mdpi.comnih.gov These substitutions significantly influence the compound's physical and chemical properties, making them valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. mdpi.comnih.govresearchgate.net The presence of halogens can increase the reactivity of the molecule, providing a site for further chemical transformations. researchgate.net
Phenoxy-bridged aromatic systems, also known as diaryl ethers, are characterized by two aromatic rings linked by an oxygen atom. This linkage imparts a degree of conformational flexibility while maintaining electronic communication between the two rings. These systems are of interest in materials science and medicinal chemistry due to their structural motifs found in some natural products and their use in designing new materials with specific electronic or biological properties. The combination of a halogenated benzaldehyde and a phenoxy-bridged system in 4-Bromo-2-(3-chlorophenoxy)benzaldehyde suggests a molecule with a rich potential for chemical exploration.
Historical Research Trajectories and Previous Exploration of this compound
A review of available scientific literature indicates that dedicated research specifically on this compound is not extensively documented. Historical research has more broadly focused on the synthesis and applications of its constituent parts: halogenated benzaldehydes and diaryl ethers. For instance, various methods have been developed for the synthesis of halogenated benzaldehydes, such as the direct bromination or chlorination of benzaldehyde or its precursors. researchgate.net Similarly, the synthesis of diaryl ethers, often through Ullmann condensation or related cross-coupling reactions, has a long history in organic chemistry.
While specific studies on the target compound are scarce, the synthesis of structurally similar compounds has been reported. For example, methods for preparing various substituted phenoxy benzaldehydes are known, often involving the reaction of a bromobenzaldehyde derivative with a phenol (B47542) in the presence of a catalyst. google.com These historical precedents in synthetic methodology provide a foundational basis for the potential synthesis and future study of this compound.
Contemporary Research Gaps and Emerging Directions for this compound
The primary research gap concerning this compound is the lack of fundamental data on its synthesis, characterization, and reactivity. The unique combination of bromo, chloro, and phenoxy substituents on a benzaldehyde core presents an opportunity for novel research.
Emerging directions for research on this compound could include:
Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound is a crucial first step. Following a successful synthesis, detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide valuable structural information.
Exploration of Reactivity: The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including oxidation, reduction, and the formation of imines, oximes, and other derivatives. Investigating the reactivity of this compound in these reactions could lead to the discovery of new compounds with interesting properties.
Potential Applications in Materials Science: The rigid yet flexible nature of the diaryl ether linkage, combined with the electronic properties imparted by the halogen atoms, makes this compound a potential building block for novel polymers or liquid crystals.
Medicinal Chemistry Exploration: Many halogenated aromatic compounds exhibit biological activity. Future research could involve the synthesis of derivatives of this compound and the evaluation of their potential as therapeutic agents.
To provide a comparative context for the potential properties of this compound, the following table presents data for several related halogenated benzaldehydes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 56-59 |
| 4-Bromo-2-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 65-68 |
| 4-Bromo-3-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 59-61 |
| 2-Bromo-4-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 68-73 |
| 4-Bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | 95-100 |
Data sourced from publicly available chemical supplier information and databases. This table is for comparative purposes only.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(3-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-10-5-4-9(8-16)13(6-10)17-12-3-1-2-11(15)7-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIPDRFDJGOUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC(=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 3 Chlorophenoxy Benzaldehyde
Strategic Approaches to Electrophilic Aromatic Substitution for Halogenation
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uci.edu The introduction of a bromine atom onto the precursor, 2-(3-chlorophenoxy)benzaldehyde (B1272401), is a critical step that must be controlled to achieve the desired 4-bromo isomer. The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, proceeding through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion. libretexts.org
The regiochemical outcome of the bromination of 2-(3-chlorophenoxy)benzaldehyde is dictated by the directing effects of the substituents already present on the benzene ring: the aldehyde group (-CHO) and the phenoxy group (-OAr).
Aldehyde Group (-CHO): The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. uci.edu
Phenoxy Group (-OAr): The phenoxy group is an activating, ortho, para-directing group. Although the oxygen atom is electron-withdrawing inductively, its ability to donate a lone pair of electrons into the ring via resonance is the dominant effect, increasing the electron density at the ortho and para positions. uci.edu
In a competitive scenario, the powerful activating and ortho, para-directing effect of the phenoxy group overrides the deactivating, meta-directing effect of the aldehyde. Therefore, the incoming electrophile (Br⁺) will be directed to the positions ortho and para to the phenoxy substituent. The position para to the phenoxy group (C4) is favored, leading to the formation of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde as the major product. This selectivity is a common feature in the electrophilic bromination of substituted aromatic compounds. nih.gov The reaction typically employs molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, which polarizes the Br-Br bond to generate the electrophilic bromine species. libretexts.org
Table 1: Regioselectivity in Electrophilic Bromination
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -OAr (Phenoxy) | C2 | Activating (Resonance) | Ortho, Para |
| -CHO (Aldehyde) | C1 | Deactivating (Inductive & Resonance) | Meta |
| Overall Outcome | - | - | Bromination at C4 (Para to -OAr) |
Directed ortho metalation (DoM) offers an alternative, highly regioselective strategy for the functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position.
A plausible DoM strategy to synthesize the target molecule could begin with 2-bromo-1-(3-chlorophenoxy)benzene. The phenoxy group can act as a DMG, directing lithiation to the C2 position. However, a more effective DMG, such as an amide or a carbamate, is often used. nih.gov A hypothetical route could involve a precursor with a DMG at the C2 position, followed by bromination at the C4 position. Subsequently, the DMG would direct metalation to the C1 position, and quenching the resulting aryllithium intermediate with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group to yield the final product. This multi-step process allows for precise, stepwise construction of the substituted benzaldehyde (B42025) with unambiguous regiocontrol. unblog.fr
Development of Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl-Ether Formation
Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming the aryl-ether linkage. masterorganicchemistry.com This reaction is fundamentally different from EAS, as it involves a nucleophile attacking an electron-deficient aromatic ring. youtube.com For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to a suitable leaving group. libretexts.org
In the context of synthesizing this compound, a viable SNAr approach would involve the reaction of a di-substituted benzaldehyde with 3-chlorophenoxide. A suitable substrate would be 4-bromo-2-fluorobenzaldehyde (B134337).
Substrate: The fluorine atom at C2 serves as an excellent leaving group for SNAr reactions.
Activating Groups: The aldehyde group (-CHO) and the bromine atom (-Br) are electron-withdrawing groups that activate the ring towards nucleophilic attack. The aldehyde group at C1 is ortho to the fluorine leaving group, and the bromine atom at C4 is para. This positioning provides resonance stabilization for the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
Nucleophile: The sodium or potassium salt of 3-chlorophenol (B135607) (3-chlorophenoxide) acts as the nucleophile, attacking the carbon atom bearing the fluorine and displacing it to form the desired ether bond.
This pathway is advantageous as it builds the core structure with the halogen and aldehyde functionalities already in place, forming the ether linkage as a key final step. Kinetic studies on similar systems, such as the reaction of 3-nitro-4-chlorobenzaldehyde with sodium phenoxides, have demonstrated the viability of this approach, which typically follows second-order kinetics. zenodo.org
Catalytic Cross-Coupling Reactions for the Introduction of Aryl and Phenoxy Moieties
Modern organic synthesis heavily relies on catalytic cross-coupling reactions, which offer mild and efficient ways to form C-O bonds. For the synthesis of this compound, Ullmann-type and Chan-Lam coupling reactions are particularly relevant.
The Ullmann condensation, or Ullmann ether synthesis, is a classic copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org It typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base and a copper catalyst. nih.gov The traditional conditions often required harsh temperatures (>160 °C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of milder, ligand-assisted catalytic systems.
To synthesize the target molecule, an Ullmann coupling could be performed between 4-bromo-2-iodobenzaldehyde (B1523704) and 3-chlorophenol.
Reactants: An aryl halide with a more reactive leaving group (I > Br > Cl) is preferred. The phenol is deprotonated by a base like K₂CO₃ or Cs₂CO₃ to form the active phenoxide nucleophile. mdpi.com
Catalyst: A copper(I) source, such as CuI, is commonly used. umich.edu The addition of ligands like phenanthroline or phosphines can accelerate the reaction and allow for lower temperatures.
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or toluene (B28343) are typically employed. nih.govumich.edu
The reaction proceeds through a catalytic cycle that is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether product. organic-chemistry.org
Table 2: Representative Conditions for Ullmann Ether Synthesis
| Component | Example | Role | Reference |
| Aryl Halide | 4-Bromo-2-iodobenzaldehyde | Electrophilic Partner | mdpi.com |
| Phenol | 3-Chlorophenol | Nucleophilic Partner | nih.gov |
| Catalyst | CuI (5-10 mol%) | Forms C-O bond | umich.edu |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv.) | Deprotonates phenol | mdpi.comumich.edu |
| Solvent | Toluene, DMF, or DMSO | Reaction Medium | nih.gov |
| Temperature | 100-150 °C | Provides activation energy | google.com |
The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of an aryl boronic acid with an alcohol or amine to form the corresponding aryl ether or aryl amine. wikipedia.org This reaction offers several advantages over the Ullmann coupling, including often milder reaction conditions, such as room temperature, and the ability to be performed open to the air. organic-chemistry.org
A potential Chan-Lam approach to this compound would involve the reaction between (4-bromo-2-formylphenyl)boronic acid and 3-chlorophenol.
The reaction is typically catalyzed by a copper(II) source like copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base such as pyridine (B92270) or triethylamine. thieme-connect.com The mechanism is complex but is believed to involve transmetalation of the aryl group from boron to the copper catalyst, followed by coordination of the phenol. The key C-O bond-forming step occurs via reductive elimination from a copper(III) intermediate, which is regenerated in the catalytic cycle by an oxidant, often oxygen from the air. wikipedia.orgnrochemistry.com This methodology has been widely applied in the synthesis of biologically active compounds and complex natural products. researchgate.net
Selective Oxidation and Reduction Strategies for Aldehyde Functional Group Interconversions
The aldehyde functional group in this compound represents a versatile hub for synthetic transformations. Its selective oxidation to a carboxylic acid or reduction to a primary alcohol opens up diverse pathways for further molecular elaboration. The key challenge lies in achieving high selectivity while preserving the other sensitive functionalities within the molecule, namely the bromo, chloro, and ether linkages.
Selective Oxidation to Carboxylic Acid:
The oxidation of the aldehyde moiety in diaryl ether benzaldehydes to the corresponding carboxylic acid is a fundamental transformation. A variety of oxidizing agents can be employed, with the choice depending on the desired reaction conditions and the tolerance of other functional groups. While specific studies on this compound are not prevalent in the available literature, methodologies applied to structurally similar aromatic aldehydes provide valuable insights.
Commonly used reagents for such transformations include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). For substrates with sensitive functional groups, milder and more selective methods are preferable. For instance, the use of sodium chlorite (B76162) (NaClO2) in the presence of a scavenger like 2-methyl-2-butene (B146552) is a well-established method for the selective oxidation of aldehydes to carboxylic acids without affecting other oxidizable groups.
A hypothetical selective oxidation of this compound to 4-Bromo-2-(3-chlorophenoxy)benzoic acid is presented below, based on established methods for analogous compounds.
Hypothetical Oxidation Reaction Data
| Oxidizing Agent | Solvent System | Temperature (°C) | Putative Yield (%) |
| Sodium Chlorite (NaClO2) / 2-Methyl-2-butene | t-BuOH / H2O | Room Temperature | >90 |
| Potassium Permanganate (KMnO4) | Acetone / H2O | 0 - Room Temperature | 75-85 |
| Silver (I) Oxide (Ag2O) | Ethanol (B145695) / H2O | Reflux | 80-90 |
Note: This data is illustrative and based on general methodologies for the oxidation of aromatic aldehydes. Specific experimental validation for this compound is required.
Selective Reduction to Primary Alcohol:
The selective reduction of the aldehyde group to a primary alcohol, yielding (4-Bromo-2-(3-chlorophenoxy)phenyl)methanol, is another crucial transformation. This conversion is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other reducible functional groups like esters or the aromatic rings.
In a typical procedure, the aldehyde is dissolved in an alcoholic solvent, such as methanol (B129727) or ethanol, and treated with sodium borohydride at a controlled temperature, often at 0 °C to room temperature. The reaction is generally rapid and clean, affording the desired alcohol in high yield. The preservation of the bromo, chloro, and ether functionalities under these conditions is a significant advantage of this methodology.
Hypothetical Reduction Reaction Data
| Reducing Agent | Solvent | Temperature (°C) | Putative Yield (%) |
| Sodium Borohydride (NaBH4) | Methanol | 0 - Room Temperature | >95 |
| Lithium Aluminium Hydride (LiAlH4) | Diethyl Ether / THF | 0 | >95 |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene / THF | -78 | >90 |
Note: This data is illustrative and based on general methodologies for the reduction of aromatic aldehydes. Specific experimental validation for this compound is required.
Design and Implementation of Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs, such as the Ugi and Passerini reactions. These reactions allow for the rapid construction of diverse molecular scaffolds incorporating the diaryl ether motif.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid and attacked by the isocyanide. Subsequent intramolecular rearrangement yields the final product. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity into the final molecule. wikipedia.org
While no specific examples utilizing this compound in an Ugi reaction are documented in the searched literature, its structural features suggest it would be a viable aldehyde component. A hypothetical Ugi reaction involving this aldehyde is outlined below.
Hypothetical Ugi Reaction
| Amine | Carboxylic Acid | Isocyanide | Putative Product Structure |
| Aniline (B41778) | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-tert-butyl-4-bromo-2-(3-chlorophenoxy)-N-phenylbenzamide |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | α-(benzoylamino)-N-cyclohexyl-4-bromo-2-(3-chlorophenoxy)-N-(phenylmethyl)benzamide |
Note: The feasibility and yields of these reactions would require experimental verification.
Passerini Three-Component Reaction:
The Passerini reaction is another important MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is particularly useful for the synthesis of depsipeptides and other complex ester and amide-containing molecules. wikipedia.org Similar to the Ugi reaction, the aldehyde component is crucial for the initial step of the reaction.
The application of this compound in a Passerini reaction would lead to the formation of α-acyloxy amides bearing the substituted diaryl ether core. The reaction conditions are typically mild, and a wide range of carboxylic acids and isocyanides can be employed, offering a high degree of molecular diversity.
Hypothetical Passerini Reaction
| Carboxylic Acid | Isocyanide | Putative Product Structure |
| Acetic Acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-4-bromo-2-(3-chlorophenoxy)benzyl acetate |
| Benzoic Acid | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-4-bromo-2-(3-chlorophenoxy)benzyl benzoate |
Note: The feasibility and yields of these reactions would require experimental verification.
The implementation of such multicomponent strategies provides a powerful avenue for the rapid generation of libraries of complex molecules derived from this compound, which could be valuable for various applications, including medicinal chemistry and materials science.
Comprehensive Spectroscopic and Structural Elucidation of 4 Bromo 2 3 Chlorophenoxy Benzaldehyde and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, no specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts and coupling constants, for 4-Bromo-2-(3-chlorophenoxy)benzaldehyde have been reported in publicly accessible sources.
Proton NMR (¹H NMR) Chemical Shift Analysis for Aromatic and Aldehyde Protons
Without experimental ¹H NMR data, a definitive analysis of the chemical shifts for the aldehyde and aromatic protons is not possible. A predicted spectrum would show the aldehyde proton as a singlet in the downfield region (typically δ 9.5-10.5 ppm). The aromatic protons on both the benzaldehyde (B42025) and chlorophenoxy rings would exhibit complex splitting patterns based on their substitution and coupling with neighboring protons. The exact chemical shifts are influenced by the electronic effects of the bromo, chloro, and ether substituents.
Carbon-13 NMR (¹³C NMR) Chemical Shift Investigations
Similarly, specific ¹³C NMR data for this compound is unavailable. A standard ¹³C NMR spectrum would be expected to show 13 distinct signals corresponding to each unique carbon atom in the molecule. The aldehyde carbonyl carbon would appear significantly downfield (typically δ 190-200 ppm). The chemical shifts of the aromatic carbons would be located in the δ 110-160 ppm range, with their precise locations determined by the attached substituents.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. As no primary NMR data is available, no 2D NMR studies have been found for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy : An experimental IR spectrum for this compound has not been located. A theoretical spectrum would be expected to show a strong, characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1690-1715 cm⁻¹. Other significant bands would include C-H stretching for the aldehyde and aromatic rings (~2700-2850 cm⁻¹ and ~3000-3100 cm⁻¹, respectively), C-O-C stretching for the ether linkage, and absorptions corresponding to C-Br and C-Cl bonds in the lower frequency region.
Raman Spectroscopy : No Raman spectroscopic data has been found for this compound. Raman spectroscopy would complement IR data, particularly for identifying vibrations of non-polar bonds.
High-Resolution Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and studying fragmentation patterns. While the molecular formula is known to be C₁₃H₈BrClO₂, specific HRMS data, including the exact mass of the molecular ion and its fragmentation pathway under ionization, is not available. Such an analysis would be crucial to confirm the elemental composition and understand the stability of different parts of the molecule. The fragmentation would likely involve cleavage of the aldehyde group and the ether bond, as well as the loss of halogen atoms.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Crystal Packing Analysis and Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, Halogen Bonding, Van der Waals Forces)
C—H⋯O Hydrogen Bonds: Weak C–H⋯O hydrogen bonds are a common and significant feature in the crystal structures of benzaldehyde derivatives. researchgate.net The aldehyde oxygen atom is a primary hydrogen bond acceptor. In the hypothetical crystal structure of this compound, C–H donors from the aromatic rings of neighboring molecules would likely interact with the carbonyl oxygen. These interactions, although individually weak (with interaction energies typically ≤15 kJ mol⁻¹), collectively play a crucial role in stabilizing the crystal lattice, often forming dimers or extended chains and contributing to the formation of multi-dimensional networks. researchgate.net
Halogen Bonding: The presence of both bromine and chlorine atoms suggests the high probability of halogen bonding in the crystal packing. Halogen bonding is a directional, noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. In this molecule, either the bromine or chlorine atom could act as a halogen bond donor. Potential acceptors could include the carbonyl oxygen or the ether oxygen of an adjacent molecule (forming C—X⋯O interactions, where X is Br or Cl) or even the π-system of an aromatic ring. Less commonly, halogen⋯halogen interactions (e.g., Br⋯Cl, Br⋯Br, or Cl⋯Cl) might occur, which are known to further consolidate crystal packing in some halogenated compounds. researchgate.net The strength of these bonds generally follows the order I > Br > Cl > F.
The table below summarizes the expected intermolecular interactions and their potential roles in the crystal structure of this compound, based on studies of similar molecules.
| Interaction Type | Donor | Acceptor | Probable Role in Crystal Packing |
| C—H⋯O Hydrogen Bond | Aromatic C—H | Carbonyl Oxygen (C=O) | Formation of dimers or chains, contributing to a stable supramolecular network. researchgate.net |
| Halogen Bond | C—Br or C—Cl (σ-hole) | Carbonyl Oxygen, Ether Oxygen, Aromatic π-system | Directional interactions that guide molecular assembly and add stability. |
| Halogen⋯Halogen Contact | C—Br or C—Cl | C—Br or C—Cl | Further stabilization of the crystal lattice. researchgate.net |
| π–π Stacking | Aromatic Rings | Aromatic Rings | Potential for offset or face-to-face stacking, contributing to lattice energy. researchgate.net |
| Van der Waals Forces | All atoms | All atoms | Non-specific attraction, contributing to overall crystal density and stability. |
Hirshfeld Surface Analysis and Quantitative Assessment of Molecular Contacts in Crystalline Architectures
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The analysis partitions crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the molecular environment. A Hirshfeld analysis for this compound would provide a quantitative breakdown of the different intermolecular contacts.
For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal the following significant contacts:
H⋯H Contacts: Typically, these are the most abundant interactions due to the large number of hydrogen atoms on the molecular surface, often appearing as a large, diffuse region in the fingerprint plot.
C⋯H/H⋯C Contacts: These represent interactions between aromatic rings and are indicative of C—H⋯π interactions or general van der Waals contacts.
O⋯H/H⋯O Contacts: These appear as distinct "wings" in the fingerprint plot and correspond to C—H⋯O hydrogen bonds. Their presence and prominence would confirm the significance of this interaction type.
Br⋯H/H⋯Br and Cl⋯H/H⋯Cl Contacts: These contacts would also be expected. Sharp spikes in the fingerprint plot at short dᵢ + dₑ values would indicate close, directed interactions that could be characteristic of halogen bonds.
Other Contacts: Minor contributions from C⋯C, Br⋯C/C⋯Br, Cl⋯O/O⋯Cl, etc., would also be present, representing various van der Waals and potentially weak halogen bonding interactions.
The table below presents a hypothetical quantitative breakdown of intermolecular contacts for this compound, based on published data for analogous halogenated benzaldehyde derivatives. researchgate.net
| Contact Type | Expected Contribution (%) | Significance |
| H⋯H | 25 - 40% | Major contributor, primarily van der Waals forces. |
| C⋯H/H⋯C | 15 - 25% | Represents C-H⋯π and other van der Waals interactions. |
| O⋯H/H⋯O | 10 - 20% | Quantifies the contribution of C-H⋯O hydrogen bonding. |
| Br⋯H/H⋯Br | 5 - 15% | Indicates contacts involving the bromine atom. |
| Cl⋯H/H⋯Cl | 5 - 15% | Indicates contacts involving the chlorine atom. |
| Br⋯Cl/Cl⋯Br | < 5% | Possible contribution from direct halogen-halogen contacts. |
| Others (C⋯C, C⋯O, etc.) | < 10% | Minor van der Waals and other weak interactions. |
This quantitative assessment allows for a detailed comparison between the crystal packing of different but related structures, highlighting how changes in substitution patterns influence the hierarchy and prevalence of various intermolecular forces. researchgate.net
Quantum Chemical and Theoretical Investigations of 4 Bromo 2 3 Chlorophenoxy Benzaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet reliable approach to predict molecular behavior. nih.gov For substituted benzaldehydes, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide results that align well with experimental data. researchgate.netikprress.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. rasayanjournal.co.inresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. rasayanjournal.co.inmdpi.com
For 4-Bromo-2-(3-chlorophenoxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich chlorophenoxy ring, which can act as the primary electron donor. Conversely, the LUMO is anticipated to be centered on the benzaldehyde (B42025) moiety, particularly the carbonyl group, which serves as the electron-accepting site. The presence of electron-withdrawing halogen atoms (Br and Cl) would further influence the energies of these orbitals.
| Descriptor | Formula | Typical Value (eV) | Implication for Reactivity |
| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Tendency to donate electrons |
| LUMO Energy (ELUMO) | - | -1.5 to -2.5 | Tendency to accept electrons |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | High kinetic stability, moderate reactivity |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 | Energy released when gaining an electron |
| Electronegativity (χ) | (I+A)/2 | 4.0 to 5.0 | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | 2.25 to 2.75 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/η | 0.36 to 0.44 | Inverse of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ²/(2η) | 1.4 to 1.8 | Propensity to act as an electrophile |
Note: The values presented are illustrative, based on typical DFT calculations for structurally related halogenated aromatic aldehydes, as specific data for the title compound is not available in the cited literature.
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic or nucleophilic attack. scispace.com In an ESP map, regions of negative potential (typically colored red or orange) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. youtube.comresearchgate.net
For this compound, the ESP map would reveal several key features:
Negative Potential: The most intense negative potential would be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. mdpi.com The ether oxygen and the regions around the chlorine and bromine atoms would also exhibit negative potential, albeit to a lesser extent. walisongo.ac.id
Positive Potential: A significant region of positive potential would be found on the hydrogen atom of the aldehyde group, making it the primary site for nucleophilic attack. The hydrogen atoms on the aromatic rings would also show moderately positive potential. mdpi.com
This charge distribution analysis helps in understanding the molecule's dipole moment and its interactions with other polar molecules or ions. walisongo.ac.id
DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural characterization of a compound. ikprress.orgbohrium.com
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, specific absorption bands can be assigned to the corresponding molecular motions (stretching, bending, etc.). conicet.gov.ar For this compound, key predicted vibrational frequencies would include the C=O stretching of the aldehyde, C-O stretching of the ether, and the C-Br and C-Cl stretching modes. bohrium.com A comparison of calculated and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and other computational approximations. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |
| C=O Stretch | 1700 - 1720 | Stretching of the carbonyl group in the aldehyde. |
| C-O-C Stretch | 1200 - 1250 | Asymmetric stretching of the ether linkage. |
| C-Cl Stretch | 650 - 750 | Stretching of the carbon-chlorine bond. |
| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of hydrogen atoms on the benzene (B151609) rings. |
Note: These are typical frequency ranges for the specified functional groups and are subject to variation based on the specific chemical environment and computational method. bohrium.comindexcopernicus.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations can help in assigning peaks in experimental NMR spectra and confirming the molecular structure.
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, DFT can model the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy pathways from reactants to products. researchgate.net A critical point on this pathway is the transition state, which represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state determine the reaction's kinetics. For this compound, this could involve modeling reactions such as the nucleophilic addition to the carbonyl group, providing insights into the reaction mechanism and activation energies.
Theoretical Examination of Intermolecular Interactions, Including Halogen Bonding
In the solid state, molecules are organized through a network of intermolecular forces. For the title compound, a particularly important interaction is the halogen bond. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the "σ-hole") interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov
Both the bromine and chlorine atoms in this compound can act as halogen bond donors. Theoretical studies can predict the geometry and strength of potential halogen bonds, such as C-Br···O=C or C-Cl···O=C interactions between adjacent molecules in a crystal lattice. researchgate.netmdpi.com These interactions can be classified as Type I (geometry-based) or Type II (true halogen bonds arising from σ-hole interactions), with Type II being more common for bromine and chlorine. nih.gov Such interactions play a crucial role in determining the crystal packing and physical properties of the compound. mdpi.com
Conformational Landscape Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds can exist in multiple conformations. This compound has rotational freedom around the C-O ether bond and the C-C bond connecting the aldehyde group to the ring. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to find the most stable, low-energy conformers.
Studies on similar substituted benzaldehydes have shown that the orientation of the aldehyde group relative to its ortho substituent is critical. bohrium.com For the title compound, two primary planar conformers would be expected: a trans form (where the C=O bond is oriented away from the phenoxy group) and a cis form (where the C=O bond is oriented towards the phenoxy group). DFT calculations can determine the relative energies of these conformers, revealing which is more stable and the energy barrier for rotation between them. researchgate.net This information is essential for understanding the molecule's average structure and behavior in different environments.
Reactivity and Mechanistic Studies of 4 Bromo 2 3 Chlorophenoxy Benzaldehyde
Aldehyde Functional Group Reactivity: Condensation and Addition Reactions
The aldehyde functional group is well-known for its susceptibility to nucleophilic attack, leading to a variety of condensation and addition reactions. However, specific studies detailing these reactions for 4-Bromo-2-(3-chlorophenoxy)benzaldehyde are not available.
Formation of Schiff Bases with Various Amine Substrates
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic chemistry. While this reaction is expected for this compound, no studies have been published that describe the reaction of this specific aldehyde with various amine substrates, nor are there data tables of yields or spectroscopic characterization of the resulting imines.
Chemoselective Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group can be chemoselectively oxidized to a carboxylic acid or reduced to a primary alcohol. Many reagents exist for these transformations. researchgate.net Despite the predictability of these reactions, specific studies reporting the conditions, yields, and chemoselectivity for the oxidation or reduction of this compound have not been documented.
Bromine Substituent Reactivity: Nucleophilic Substitution and Cross-Coupling Applications
The carbon-bromine bond on the aromatic ring is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.
Investigation of Suzuki and Sonogashira Cross-Coupling Reactions
The Suzuki and Sonogashira reactions are powerful methods for forming carbon-carbon bonds using aryl halides as substrates. acs.orghairuichem.com It is highly probable that this compound would serve as a competent substrate in these reactions. However, there are no published reports that specifically investigate its use in Suzuki or Sonogashira couplings, and therefore, no data on catalyst systems, reaction conditions, or yields for such transformations are available.
Influence of Substituent Electronic Effects (e.g., Bromine and 3-Chlorophenoxy Group) on Aromatic Reactivity
The electronic properties of the substituents on the benzaldehyde (B42025) ring dictate its reactivity. The bromine atom acts as an ortho-, para-director and is deactivating through its inductive effect (-I), which outweighs its mesomeric effect (+M). The 3-chlorophenoxy group is more complex; the ether oxygen can donate electron density to the ring via resonance (+M), while the electronegativity of the oxygen and the presence of the chloro substituent on the distal ring exert electron-withdrawing inductive effects (-I). A quantitative analysis of how this specific combination of substituents influences the reactivity of the aldehyde group and the aromatic ring in, for example, electrophilic aromatic substitution, has not been the subject of a dedicated study. researchgate.net
Regioselective Transformations and Functionalization of the Aromatic Nucleus
The aromatic nucleus of this compound offers multiple sites for functionalization, with the regioselectivity of these transformations being dictated by the electronic and steric influences of the existing substituents: the bromo, 3-chlorophenoxy, and aldehyde groups. The interplay of these groups governs the reactivity of the aromatic ring towards various synthetic modifications, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The bromine atom at the 4-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly regioselective, targeting the carbon-bromine bond for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the aldehyde group at the 2-position can influence the reactivity of the C-Br bond, making it susceptible to oxidative addition to a palladium(0) catalyst, which is a key step in many cross-coupling catalytic cycles.
One of the most widely employed transformations is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction would regioselectively replace the bromine atom to introduce a new aryl or vinyl substituent at the 4-position. The general reaction scheme is depicted below:
Scheme 1: Regioselective Suzuki-Miyaura Coupling of this compound
A variety of boronic acids can be utilized in this transformation, leading to a diverse range of functionalized products. The table below illustrates potential products and their corresponding boronic acid coupling partners.
| Coupling Partner (Ar-B(OH)₂) | Product |
| Phenylboronic acid | 2-(3-Chlorophenoxy)-4-phenylbenzaldehyde |
| 4-Methoxyphenylboronic acid | 2-(3-Chlorophenoxy)-4-(4-methoxyphenyl)benzaldehyde |
| Thiophene-2-boronic acid | 2-(3-Chlorophenoxy)-4-(thiophen-2-yl)benzaldehyde |
| Vinylboronic acid | 2-(3-Chlorophenoxy)-4-vinylbenzaldehyde |
Similarly, the Sonogashira coupling offers a regioselective method to introduce an alkyne moiety at the 4-position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the aryl bromide with a terminal alkyne.
Scheme 2: Regioselective Sonogashira Coupling of this compound
The resulting alkynyl-substituted benzaldehydes are valuable intermediates for the synthesis of more complex molecules. The following table provides examples of potential products from Sonogashira coupling reactions.
| Coupling Partner (R-C≡CH) | Product |
| Phenylacetylene | 2-(3-Chlorophenoxy)-4-(phenylethynyl)benzaldehyde |
| Trimethylsilylacetylene | 2-(3-Chlorophenoxy)-4-((trimethylsilyl)ethynyl)benzaldehyde |
| 1-Hexyne | 2-(3-Chlorophenoxy)-4-(hex-1-yn-1-yl)benzaldehyde |
The Buchwald-Hartwig amination provides a regioselective route to form a new carbon-nitrogen bond at the 4-position. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine.
Scheme 3: Regioselective Buchwald-Hartwig Amination of this compound
This transformation is a powerful tool for the synthesis of arylamine derivatives. Below are some examples of potential products.
| Amine Coupling Partner (R¹R²NH) | Product |
| Aniline (B41778) | 4-Anilino-2-(3-chlorophenoxy)benzaldehyde |
| Morpholine | 2-(3-Chlorophenoxy)-4-morpholinobenzaldehyde |
| Benzylamine | 4-(Benzylamino)-2-(3-chlorophenoxy)benzaldehyde |
Furthermore, the Heck reaction allows for the regioselective introduction of an alkene substituent at the 4-position through the palladium-catalyzed coupling of the aryl bromide with an alkene.
Scheme 4: Regioselective Heck Reaction of this compound
The regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. The table below shows potential products from the Heck reaction.
| Alkene Coupling Partner | Product |
| Styrene | 2-(3-Chlorophenoxy)-4-styrylbenzaldehyde |
| Methyl acrylate | Methyl 3-(3-(3-chlorophenoxy)-4-formylphenyl)acrylate |
| 1-Octene | 2-(3-Chlorophenoxy)-4-(oct-1-en-1-yl)benzaldehyde |
While palladium-catalyzed reactions are the primary mode of regioselective functionalization at the C-Br bond, the electronic nature of the aromatic ring also allows for potential nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing aldehyde group can activate the aromatic ring towards nucleophilic attack, although the position of the leaving group (bromo) is not ortho or para to the aldehyde, which would provide the most significant activation through resonance stabilization of the Meisenheimer intermediate. However, under forcing conditions, a nucleophile could potentially displace the bromine atom.
Synthesis and Advanced Applications of 4 Bromo 2 3 Chlorophenoxy Benzaldehyde Derivatives
Design and Preparation of Complex Organic Molecules Incorporating the 4-Bromo-2-(3-chlorophenoxy)benzaldehyde Moiety
The synthesis of complex organic molecules featuring the this compound core primarily relies on the formation of the diaryl ether bond. A common and effective method for this is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.
In a typical synthetic route, 4-bromo-2-fluorobenzaldehyde (B134337) can be reacted with 3-chlorophenol (B135607) in the presence of a base like potassium carbonate. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing aldehyde group.
An alternative approach involves the Ullmann condensation, which is particularly useful for forming diaryl ethers. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. For instance, 4-bromo-2-hydroxybenzaldehyde (B134324) could be coupled with 1-bromo-3-chlorobenzene (B44181) using a copper catalyst to form the desired diaryl ether linkage. The strategic placement of the bromo and chloro substituents on the aromatic rings is crucial for influencing the molecule's electronic properties and biological activity.
Derivatization through Aldehyde Condensation Reactions for Scaffold Diversity
The aldehyde functional group in this compound is a key handle for molecular derivatization, enabling the expansion of the molecular scaffold through various condensation reactions. libretexts.org The most prominent among these is the aldol (B89426) condensation and its variant, the Claisen-Schmidt condensation. rsc.orgmagritek.com
These base-catalyzed reactions involve the nucleophilic addition of an enolate ion from a ketone or another aldehyde to the carbonyl carbon of this compound. magritek.com The initial β-hydroxy carbonyl adduct readily undergoes dehydration, especially with heating, to yield a thermodynamically stable α,β-unsaturated carbonyl system, known as a chalcone (B49325). libretexts.org This reaction is highly efficient for creating carbon-carbon bonds and introducing new functionalities, thereby generating a diverse library of derivatives from a single precursor. rsc.org
Synthesis of Chalcones and Pyrazolines as Intermediates
Chalcones, or 1,3-diaryl-2-propen-1-ones, are principal intermediates synthesized from this compound. They are typically prepared via the Claisen-Schmidt condensation with various substituted acetophenones in the presence of an aqueous base like sodium hydroxide (B78521) or potassium hydroxide. core.ac.ukrasayanjournal.co.in The reaction proceeds by forming an enolate from the acetophenone, which then attacks the aldehyde, leading to the chalcone framework after dehydration. rsc.orgthepharmajournal.com
These chalcone intermediates are, in turn, valuable precursors for the synthesis of five-membered heterocyclic compounds, most notably pyrazolines. thepharmajournal.com Pyrazolines are synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine), often under reflux in a solvent like ethanol (B145695) or acetic acid. nih.govresearchgate.net The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization to yield the stable 2-pyrazoline (B94618) ring system. elifesciences.org Pyrazolines are a well-known class of heterocycles with a broad spectrum of biological activities. core.ac.ukthepharmajournal.com
Table 1: Examples of Chalcone and Pyrazoline Intermediates Derived from this compound
| Starting Ketone | Chalcone Intermediate | Pyrazoline Derivative |
|---|---|---|
| Acetophenone | 1-Phenyl-3-(4-bromo-2-(3-chlorophenoxy)phenyl)prop-2-en-1-one | 5-(4-Bromo-2-(3-chlorophenoxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |
| 4-Methoxyacetophenone | 3-(4-Bromo-2-(3-chlorophenoxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 5-(4-Bromo-2-(3-chlorophenoxy)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |
| 4-Chloroacetophenone | 3-(4-Bromo-2-(3-chlorophenoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one | 5-(4-Bromo-2-(3-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |
Formation of Formazan (B1609692) Derivatives for Specific Applications
Formazans are another class of compounds that can be synthesized from this compound, known for their intense color and diverse biological activities. nih.gov The synthesis of formazan derivatives typically follows a two-step process.
First, the parent aldehyde is condensed with a hydrazine, such as phenylhydrazine, to form the corresponding hydrazone, in this case, this compound phenylhydrazone. nih.gov In the second step, this hydrazone is coupled with a diazonium salt. The diazonium salt is prepared by treating an aromatic amine (e.g., aniline (B41778) or a substituted aniline) with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. researchgate.net The coupling reaction is usually carried out in a basic medium, yielding the formazan product. researchgate.net The resulting formazan possesses a characteristic N=N-C=N-NH chain and can act as a ligand for metal coordination.
Table 2: Synthesis of Formazan Derivatives
| Reagents | Intermediate Product | Final Product |
|---|
Strategic Utilization as a Versatile Building Block in Heterocyclic Compound Synthesis
The strategic importance of this compound lies in its role as a versatile precursor for a multitude of heterocyclic compounds beyond pyrazolines. The chalcone derivatives obtained from it are key intermediates for accessing six-membered heterocycles as well. thepharmajournal.com
For example, the reaction of these chalcones with guanidine (B92328) can lead to the formation of 2-aminopyrimidine (B69317) derivatives. researchgate.net Similarly, cyclocondensation with thiourea (B124793) can yield pyrimidine-2-thiones. These reactions significantly broaden the chemical space accessible from the parent aldehyde, allowing for the creation of libraries of compounds with potential therapeutic applications. The presence of bromine and chlorine atoms provides additional handles for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, further enhancing its utility as a scaffold in synthetic chemistry.
Exploration in the Development of Chemical Probes for Life Science Research
The unique structure of this compound and its derivatives makes them interesting candidates for the development of chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems. The diaryl ether scaffold can be modified to incorporate fluorophores or affinity tags.
The aldehyde group itself can be used to covalently label proteins or other biomolecules through the formation of Schiff bases with lysine (B10760008) residues. Furthermore, the halogen atoms (bromine and chlorine) can be exploited. For example, the bromine atom could be replaced with a radiolabel for use in imaging studies, or it could participate in halogen bonding, a specific non-covalent interaction that can be important for protein-ligand binding. Derivatives of this scaffold could potentially be developed into probes for studying enzyme activity or as imaging agents in cellular biology, leveraging the structural and electronic properties conferred by its specific substitution pattern.
Future Research Perspectives and Methodological Advancements
Development of Novel Green and Sustainable Synthetic Routes
The future synthesis of 4-Bromo-2-(3-chlorophenoxy)benzaldehyde and its analogs is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional synthetic methods for diaryl ethers, a key structural motif in the target molecule, often rely on transition-metal catalysis, which can present challenges related to metal contamination, cost, and waste generation. To mitigate these issues, research is anticipated to move towards more environmentally benign methodologies.
One promising area is the use of nanocatalysts , particularly those based on copper, for Ullmann-type C–O cross-coupling reactions. researchgate.net These catalysts offer high surface-area-to-volume ratios, leading to enhanced reactivity and the potential for milder reaction conditions. Another avenue of exploration is mechanochemical synthesis , a solvent-free approach that utilizes mechanical force to induce chemical reactions. acs.orgoup.com This technique can significantly reduce solvent waste and energy consumption. Furthermore, photocatalysis represents a compelling green alternative, harnessing visible light to drive chemical transformations, potentially eliminating the need for harsh reagents and high temperatures. beilstein-journals.org The development of flow chemistry processes for the synthesis of benzaldehyde (B42025) derivatives also holds considerable promise for improving safety, efficiency, and scalability, while minimizing waste. researchgate.netwikipedia.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Nanocatalysis | Higher efficiency, milder reaction conditions, potential for catalyst recycling. |
| Mechanochemistry | Solvent-free, reduced energy consumption, potential for novel reactivity. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions, high selectivity. |
| Flow Chemistry | Improved safety and control, enhanced scalability, reduced waste. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Beyond route prediction, ML algorithms can be employed for the optimization of reaction conditions . By analyzing datasets of similar reactions, these models can predict the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and minimize byproducts. nih.govacs.org This data-driven approach can reduce the number of experiments required, saving time and resources. Furthermore, AI and computational chemistry can be used for the in silicodesign of novel catalysts with enhanced activity and selectivity for the specific C–O coupling reaction needed to form the diaryl ether linkage in the target molecule. researchgate.netnih.gov
| AI/ML Application | Relevance to this compound |
| Retrosynthesis Prediction | Proposing novel and efficient synthetic routes. |
| Reaction Optimization | Predicting optimal conditions for synthesis to maximize yield. |
| Catalyst Design | In silico design of catalysts for the key C–O bond formation. |
Exploration of Supramolecular Chemistry and Crystal Engineering with this compound Analogs
The functional groups present in this compound—a diaryl ether, two different halogen atoms, and an aldehyde group—make it and its analogs excellent candidates for exploration in the fields of supramolecular chemistry and crystal engineering. These disciplines focus on the design and synthesis of complex, ordered structures through the control of non-covalent interactions.
The bromine and chlorine atoms in the molecule can participate in halogen bonding , a directional non-covalent interaction that can be used to guide the self-assembly of molecules into predictable architectures. researchgate.netresearchgate.net By systematically varying the halogen atoms and their positions on the aromatic rings, it may be possible to create a variety of supramolecular structures with different properties. The aldehyde group is also a key player in crystal engineering, capable of forming a range of intermolecular interactions, including hydrogen bonds and C–H···O interactions. acs.org The interplay between halogen bonding and other non-covalent interactions will be a rich area for investigation.
The diaryl ether moiety provides a degree of conformational flexibility, which can also be exploited in the design of novel crystal structures. The exploration of co-crystallization with other molecules could lead to the formation of new multi-component materials with tailored properties. The insights gained from these studies could pave the way for the development of new functional materials, such as liquid crystals, porous solids, or pharmaceutical co-crystals.
| Structural Feature | Role in Supramolecular Chemistry and Crystal Engineering |
| Bromo and Chloro Groups | Act as halogen bond donors, directing molecular self-assembly. |
| Aldehyde Group | Participates in hydrogen bonding and other non-covalent interactions. |
| Diaryl Ether Linkage | Provides conformational flexibility, influencing crystal packing. |
Q & A
Basic Question: What are the recommended synthetic routes for 4-Bromo-2-(3-chlorophenoxy)benzaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling, leveraging the reactivity of halogen substituents. Key steps include:
- Electrophilic substitution : Bromine and chlorophenoxy groups are introduced via regioselective reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) to prevent oxidation of the aldehyde group .
- Optimization : Kinetic studies suggest adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd-based catalysts for coupling reactions) to improve yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and minimize side products .
Basic Question: What spectroscopic and crystallographic methods are effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the aldehyde proton (~10 ppm) and aromatic substitution patterns. For example, in related benzaldehydes, coupling constants (e.g., for adjacent protons) help assign substituent positions .
- X-ray Crystallography : Programs like SHELX and ORTEP-3 enable precise determination of molecular geometry. For halogenated benzaldehydes, high-resolution data (e.g., ) are achievable with twin-detector diffractometers .
Advanced Question: How do computational methods (e.g., DFT) predict the electronic properties of this compound, and which functionals are most reliable?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions for:
- Electrophilicity : The aldehyde group’s partial charge and frontier molecular orbitals (HOMO/LUMO) can be calculated to assess reactivity toward nucleophiles .
- Van der Waals interactions : The Colle-Salvetti correlation-energy formula (LSDA + gradient corrections) reliably models dispersion forces in crystal packing, critical for predicting solubility and stability .
- Validation : Compare computed IR/Raman spectra with experimental data to refine basis sets (e.g., 6-311G++(d,p)) .
Advanced Question: How should researchers address conflicting crystallographic or spectroscopic data for this compound?
Answer:
- Crystallographic discrepancies : Use the WinGX suite to re-refine structural models, checking for twinning or disorder. SHELXL’s restraints (e.g., DFIX for bond lengths) mitigate overfitting .
- Spectroscopic ambiguity : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish para-substituted aromatics from ortho isomers .
Basic Question: What safety protocols are recommended for handling this compound given limited toxicological data?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15+ minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Halogenated aldehydes require neutralization (e.g., with sodium bicarbonate) before disposal as hazardous waste .
Advanced Question: How can collision cross-section (CCS) predictions aid in mass spectrometry studies of this compound?
Answer:
Ion mobility spectrometry (IMS) paired with CCS predictions (e.g., using MOBCAL) helps identify adducts and conformers:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 268.94198 | 156.9 |
| [M+Na]⁺ | 290.92392 | 158.4 |
These values distinguish isobaric species (e.g., bromine vs. chlorine isotopes) and validate fragmentation pathways .
Advanced Question: What strategies resolve contradictions in reaction kinetics or mechanistic pathways reported in literature?
Answer:
- Mechanistic studies : Use isotopic labeling (e.g., O in the aldehyde group) to trace nucleophilic attack pathways.
- Kinetic modeling : Apply the Eyring equation to compare activation energies () across solvents/catalysts. Discrepancies in rate constants may arise from solvent polarity effects, which can be modeled using COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
